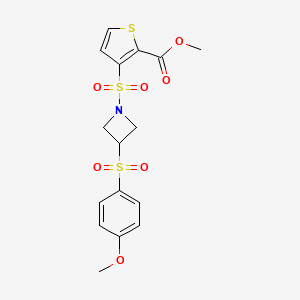

3-((3-((4-甲氧基苯基)磺酰基)氮杂环丁-1-基)磺酰基)噻吩-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

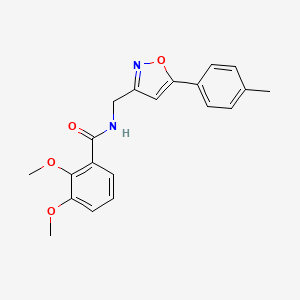

“Methyl 3-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C16H17NO7S3 and a molecular weight of 431.49. It is used in organic synthesis reactions as a reagent or intermediate .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, new heterocyclic amino acid derivatives containing azetidine and oxetane rings have been synthesized using a simple and efficient route . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles . Further diversification of novel heterocyclic amino acid derivatives was achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, methyl 3-Sulfonyl amino-2-thiophenecarboxylate, are as follows: it has a molecular weight of 221.25, a density of 1.517±0.06 g/cm3 (Predicted), a melting point of 123-124 °C, a boiling point of 428.3±55.0 °C (Predicted), a flash point of 212.8°C, a vapor pressure of 1.53E-07mmHg at 25°C, and a refractive index of 1.579 .科学研究应用

合成和化学性质

双重反应性和多官能化吡咯和噻吩的合成

3-((3-((4-甲氧基苯基)磺酰基)氮杂环丁-1-基)磺酰基)噻吩-2-甲酸甲酯表现出双重反应性,允许以高化学选择性控制性合成(吡咯-2-基)硫代乙酸甲酯或(甲基氨基)噻吩-2-甲酸甲酯 (Nedolya, Tarasova, Albanov, & Trofimov, 2017)。

取代氮杂环酮的合成和生物活性

该化合物已被用于合成 2-氮杂环酮骨架,这种结构因其生物和药理活性而备受关注,特别是在各种生物碱中发现的磺酰胺环和衍生物中 (Jagannadham, Reddy, Ramadevi, & Prasanna, 2019)。

促进双环磺酰胺的合成

该化合物有助于产生 3-芳基-2,2-二氧代-2-硫杂-3-氮杂双环[n.1.0]烷-1-甲酸甲酯,有助于有效合成磺酰胺,一种含硫杂环 (Rassadin, Tomashevskiy, Sokolov, Ringe, Magull, & Meijere, 2009)。

生物医学应用

新型抗生素的开发

它已被用于合成新型 β-内酰胺类抗生素,对革兰氏阴性菌表现出显着的活性,表明其在开发新型抗菌剂方面的潜力 (Woulfe & Miller, 1985)。

抗雄激素的合成

该化合物有助于合成抗雄激素,特别是在创建 2-羟基丙二酰苯胺的 3-取代衍生物方面,表明其在开发治疗雄激素反应性疾病中的作用 (Tucker, Crook, & Chesterson, 1988)。

抗菌头孢菌素的合成

它在合成 2-[(甲氧羰基)亚甲基]头孢菌素中的作用突出了其在开发新型革兰氏阳性抗菌剂中的重要性 (Kim, Misco, Haynes, & Mcgregor, 1984)。

农业和环境研究

有机磷农药抗体的开发

该化合物用于合成半抗原,用于产生针对各种有机磷农药的抗体,展示了其在环境监测和农业安全中的用途 (ten Hoeve, Wynberg, Jones, Harvey, Ryan, & Reynolds, 1997)。

大豆对除草剂的耐受性

对大豆对硫氟磺草胺甲酯耐受性的研究(一种与 3-((3-((4-甲氧基苯基)磺酰基)氮杂环丁-1-基)磺酰基)噻吩-2-甲酸甲酯相关的化合物)提供了对植物对某些除草剂的耐受机制的见解,这有利于农业作物保护 (Brown, Wittenbach, Forney, & Strachan, 1990)。

安全和危害

“Methyl 3-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate” is an organic compound and should be handled with care. Avoid contact with skin and eyes, and avoid inhaling its vapors. Use appropriate personal protective equipment, such as gloves and protective eyewear, when handling this compound. In case of accidental exposure, wash the affected area with plenty of water and seek medical help .

属性

IUPAC Name |

methyl 3-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]sulfonylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO7S3/c1-23-11-3-5-12(6-4-11)26(19,20)13-9-17(10-13)27(21,22)14-7-8-25-15(14)16(18)24-2/h3-8,13H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFONHQBWFCRTQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO7S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-phenylurea](/img/structure/B2959071.png)

![3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2959074.png)

![4-Chloro-2-{[(2,4-difluorobenzyl)amino]methyl}phenol](/img/structure/B2959075.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B2959077.png)

![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B2959079.png)

![(2-Aminophenyl)[bis(4-methylphenyl)]methanol](/img/structure/B2959085.png)

![4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2959092.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2959094.png)